molecular formula C10H17NO4 B1375551 (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid CAS No. 951173-22-1

(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

Cat. No. B1375551
CAS RN: 951173-22-1
M. Wt: 215.25 g/mol
InChI Key: JTMAFJQIPKPNFJ-RQJHMYQMSA-N
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Description

Tert-butoxycarbonyl (Boc) is a protecting group used in organic synthesis . Compounds with the Boc group are often used in the creation of peptide bonds . The Boc group can be removed under acidic conditions .


Synthesis Analysis

The introduction of the tert-butoxycarbonyl group into a variety of organic compounds can be achieved using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to batch processes .


Molecular Structure Analysis

The molecular structure of a compound with a Boc group typically includes a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, which is a common step in peptide synthesis . The exact reactions would depend on the specific compound and the conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a Boc group would depend on the specific compound. For example, the molecular weight of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is 229.27 g/mol .

Scientific Research Applications

Synthesis and Derivatives

  • The compound is utilized in the synthesis of amino cyclobutane carboxylic acids, which has applications in the creation of biologically active compounds and materials science. The synthesis often involves a [2+2] photocycloaddition reaction, as demonstrated in the preparation of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids with high enantiomeric excess and yields (Gauzy et al., 2004).

Structural Studies and Supramolecular Self-Assembly

  • Studies have explored the molecular structure and conformational analysis of cyclobutane derivatives, revealing insights into the stereochemistry and hydrogen bonding patterns in these compounds. This includes research on derivatives like (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid (Cetina et al., 2003).

Advanced Synthesis Techniques

  • Photo flow chemistry has been employed in the synthesis of deuterium-labeled cyclobutane carboxylic acid derivatives, which are important for the development of various biologically active compounds. This technique allows for the efficient scale-up synthesis of these derivatives (Yamashita et al., 2019).

Pharmaceutical Applications

  • Certain derivatives have been synthesized for use in positron emission tomography (PET), such as the fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), which is a tumor-avid amino acid (Shoup & Goodman, 1999).

Peptide Research

  • The compound is important in peptide research, particularly in the synthesis of beta-peptides and cyclobutane beta-amino acid oligomers. These compounds have specific conformations and folding properties useful in understanding peptide structure and function (Fernandes et al., 2010).

Safety And Hazards

Compounds with a Boc group can cause skin and eye irritation, and may be harmful if swallowed . Proper safety measures should be taken when handling these compounds .

Future Directions

The use of flow microreactors for the synthesis of compounds with a Boc group represents a more efficient and sustainable method, and could be a focus of future research .

properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMAFJQIPKPNFJ-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

CAS RN

951173-22-1
Record name rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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